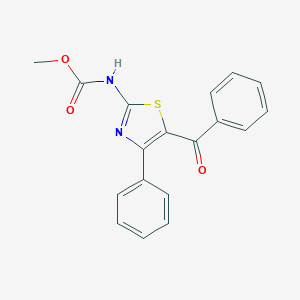![molecular formula C12H14N2O3 B282015 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoic acid, also known as DABCYL, is a fluorescent molecule that is widely used in scientific research. It is a synthetic compound that was first synthesized in the 1990s and has since been used in a variety of applications.
Mecanismo De Acción
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is a quencher molecule that works by absorbing energy from a fluorescent donor molecule and dissipating it as heat. When 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is in close proximity to a fluorescent donor molecule, such as a fluorophore, it can absorb the energy emitted by the fluorophore and quench its fluorescence. This mechanism of action is used in FRET assays to measure distance changes between two molecules.
Biochemical and Physiological Effects:
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid in lab experiments is its high quenching efficiency. It is a highly effective quencher molecule that can be used in a variety of applications. Additionally, 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is stable and easy to use, making it a popular choice for scientific research.
One limitation of using 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is that it requires a fluorescent donor molecule to be effective. This means that it cannot be used on its own and must be paired with a fluorescent donor molecule to be useful. Additionally, 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is not suitable for use in living organisms, as it is a synthetic compound that has no known biochemical or physiological effects.
Direcciones Futuras
There are many potential future directions for research involving 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid. One area of research could be to develop new synthetic methods for producing 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid that are more efficient and cost-effective. Another area of research could be to explore new applications for 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid in scientific research, such as in the development of new biosensors or imaging agents. Additionally, research could be conducted to better understand the mechanism of action of 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid and how it interacts with other molecules in biological systems.
Métodos De Síntesis
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is synthesized through a multistep synthetic process that involves the reaction of 3-dimethylaminobenzenediazonium chloride with ethyl acetoacetate to form 4-(3-dimethylaminophenyl)-4-oxobut-2-enoic acid ethyl ester. This intermediate compound is then treated with hydrochloric acid to form 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid.
Aplicaciones Científicas De Investigación
4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is widely used in scientific research as a fluorescent probe. It is used to label biomolecules such as proteins, peptides, and nucleic acids to study their structure, function, and interactions. 4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid is also used in assays to detect enzymes and other biological molecules. It is commonly used in fluorescence resonance energy transfer (FRET) assays, where it is paired with a fluorescent donor molecule to measure distance changes between the two molecules.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(Z)-4-[3-(dimethylamino)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)10-5-3-4-9(8-10)13-11(15)6-7-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b7-6- |
Clave InChI |
XVMCOWDJFDRNAV-SREVYHEPSA-N |
SMILES isomérico |
CN(C)C1=CC=CC(=C1)NC(=O)/C=C\C(=O)O |
SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C=CC(=O)O |
SMILES canónico |
CN(C)C1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B281933.png)

![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
![2-[(2-{[4-(2-Methoxyphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281950.png)
![2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)
![5-Amino-2-[(4-methyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B281953.png)
![2-{[4-(4-Phenyl-1-piperazinyl)anilino]carbonyl}benzoic acid](/img/structure/B281955.png)
![4-[4-[4-(4-Fluorophenyl)piperazin-1-yl]anilino]-4-oxobutanoic acid](/img/structure/B281956.png)